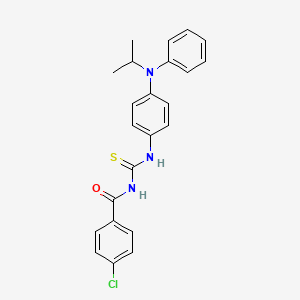

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea

描述

属性

IUPAC Name |

4-chloro-N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-16(2)27(20-6-4-3-5-7-20)21-14-12-19(13-15-21)25-23(29)26-22(28)17-8-10-18(24)11-9-17/h3-16H,1-2H3,(H2,25,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPMTRHXNXAINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-((isopropyl)phenylamino)phenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

*Calculated based on analogous structures.

生物活性

1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea is a synthetic compound that belongs to the class of thioureas, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in cancer treatment and enzyme inhibition.

- Molecular Formula : C23H22ClN3OS

- Molar Mass : 423.96 g/mol

- CAS Number : 1024523-16-7

Antitumor Activity

Recent studies have indicated that thiourea derivatives exhibit significant antitumor properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. A structure-activity relationship (SAR) study revealed that modifications to the thiourea structure can enhance its efficacy against cancer cells.

Case Study:

A study conducted on a series of phenylthiourea derivatives demonstrated that certain substitutions improved their potency as anticancer agents. Specifically, derivatives with halogen substitutions showed increased inhibitory effects on cell proliferation in human cancer cell lines, indicating that this compound may possess similar properties .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial virulence. For instance, it has been shown to inhibit PvdP tyrosinase, an enzyme crucial for the synthesis of pyoverdine in Pseudomonas aeruginosa, a pathogen responsible for various infections.

Inhibition Mechanism:

The inhibition mechanism involves non-competitive inhibition, where the compound alters the enzyme's activity without affecting substrate binding. This was demonstrated through kinetic studies that indicated a decrease in Vmax while maintaining constant Km values .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of thiourea derivatives. For instance, the incorporation of a chlorobenzoyl group enhances the compound's ability to inhibit tumor growth and bacterial enzyme activity.

Key Findings from SAR Studies:

- Chlorine Substitution : Enhances binding affinity and inhibitory potency.

- Aromatic Rings : Contribute to the overall stability and interaction with target enzymes.

- Alkyl Groups : Influence solubility and bioavailability.

常见问题

Basic: What are the standard synthetic protocols for preparing 1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea?

Answer:

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

- Triazole/Thioether Formation : Initial construction of the aromatic backbone using phenyl isothiocyanate or isocyanate reagents under reflux conditions in solvents like pyridine or ethanol .

- Thiourea Linkage : Reaction of intermediates (e.g., 4-(4-chlorophenyl)thiazol-2-amine) with isothiocyanate derivatives to form the thiourea core. Reaction optimization often requires temperature control (e.g., reflux at 80–100°C for 6–12 hours) and stoichiometric monitoring .

- Purification : Recrystallization from ethanol or methanol is commonly employed to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps, while pyridine aids in acid scavenging during thiourea formation .

- Catalysis : Use of catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate nucleophilic attack .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in heterocyclic systems .

- Real-Time Monitoring : Techniques like TLC or HPLC-MS ensure intermediate stability and reaction completion .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved?

Answer:

- Validation Tools : Programs like PLATON and SHELXL (via the SHELX suite) check for missed symmetry, twinning, or disordered atoms. For example, SHELXL refines hydrogen bonding networks using restraints for NH···O=C interactions .

- Data Reproducibility : Cross-validate with powder XRD to confirm phase purity if SCXRD data conflicts with spectroscopic results .

- Thermal Ellipsoid Analysis : Assess anisotropic displacement parameters to identify dynamic disorder in aromatic substituents .

Basic: What in vitro assays are used to evaluate the compound’s biological activity?

Answer:

- Antimicrobial Testing : Broth microdilution assays (e.g., MIC determination against Mycobacterium tuberculosis H37Rv) in BACTEC 460 radiometric systems .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) using recombinant proteins and ATP-competitive substrates .

Advanced: How can molecular docking studies complement experimental data to elucidate mechanisms of action?

Answer:

- Target Selection : Prioritize proteins with structural homology to known thiourea targets (e.g., EGFR kinase domain, PDB ID: 1M17) .

- Docking Protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling and explicit solvation. For example, compound 6a (analogous to the target thiourea) showed hydrogen bonding with EGFR Met793 (ΔG = −9.2 kcal/mol) .

- Validation : Compare docking poses with mutagenesis data (e.g., alanine scanning of EGFR residues) or co-crystallized inhibitors (e.g., erlotinib) .

Advanced: How should researchers address contradictions in reported biological activities (e.g., varying IC50_{50}50 values)?

Answer:

- Assay Standardization : Control variables like serum concentration, incubation time, and cell passage number. For instance, serum-free conditions may reduce nonspecific binding in kinase assays .

- Structural Analog Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-OCH on phenyl rings) using QSAR models to identify activity cliffs .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimycobacterial IC ranges) and apply statistical tools (e.g., ANOVA) to discern trends .

Basic: What computational methods predict physicochemical properties relevant to drug-likeness?

Answer:

- Lipophilicity : Calculate logP values using ChemAxon or Molinspiration to assess membrane permeability. Substituents like 4-Cl increase logP (~3.5), favoring blood-brain barrier penetration .

- Solubility : COSMO-RS simulations estimate aqueous solubility, critical for formulation (e.g., >50 µM desirable for in vivo dosing) .

- ADMET Profiling : Tools like SwissADME predict CYP450 inhibition and hERG channel binding risks .

Advanced: What strategies validate hydrogen bonding networks in thiourea derivatives?

Answer:

- Theoretical Calculations : DFT (e.g., B3LYP/6-311+G(d,p)) optimizes geometries and computes interaction energies (e.g., NH···O=C: ~25 kJ/mol) .

- SCXRD Topology : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., S···H interactions contribute ~15% to crystal packing) .

- Variable-Temperature NMR : Detect dynamic hydrogen bonding by monitoring NH proton shifts at 25–60°C .

Advanced: How can researchers design derivatives to enhance target selectivity (e.g., EGFR over HER2)?

Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF) at the 4-position of the benzoyl ring to improve EGFR affinity (e.g., compound 8b: IC = 14.8 nM) .

- Steric Modulation : Bulky isopropyl groups on the phenylamino moiety may block HER2’s larger active site .

- Proteome-Wide Screening : Use ChemProteoBase to assess off-target binding across 500+ kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。